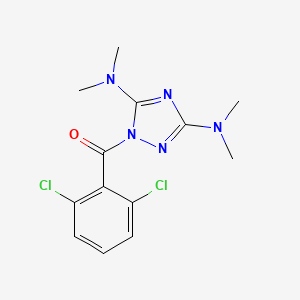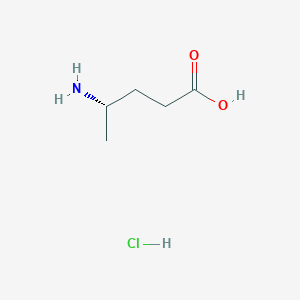
(S)-4-aminovaleric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is an amino acid that is used by the body as a neurotransmitter in the central nervous system. It inhibits nerve transmission in the brain, calming nervous activity . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving “(S)-4-aminovaleric acid hydrochloride” would depend on the specific conditions and reactants involved. Amines, such as 4-aminovaleric acid, can react with acids like hydrochloric acid to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. Hydrochloric acid, for example, is a colorless, corrosive liquid .科学研究应用
(S)-4-aminovaleric acid hydrochloride has been found to have several potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins, and it has been investigated for its potential as a chiral resolving agent. Additionally, this compound has been studied for its potential use as a neurotransmitter, as well as its effects on the central nervous system.
作用机制
The exact mechanism of action of (S)-4-aminovaleric acid hydrochloride is not fully understood. However, it is believed to interact with various receptors in the brain, including GABA and NMDA receptors. It may also affect the levels of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been shown to have neuroprotective properties, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using (S)-4-aminovaleric acid hydrochloride in lab experiments is its relatively low cost and availability. Additionally, this compound has a specific stereochemistry, which makes it useful in studies involving chiral molecules. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving (S)-4-aminovaleric acid hydrochloride. One area of interest is its potential use in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, this compound may be useful in the development of new chiral resolving agents, as well as in the study of the central nervous system and neurotransmitter systems. Further research is needed to fully understand the potential applications of this compound.
合成方法
The synthesis of (S)-4-aminovaleric acid hydrochloride involves the reaction of L-glutamic acid with sodium nitrite and hydrochloric acid. This reaction results in the formation of an intermediate compound, which is then reduced with sodium borohydride to yield this compound. The purity of the final product can be improved through recrystallization from water or ethanol.
安全和危害
属性
IUPAC Name |
(4S)-4-aminopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

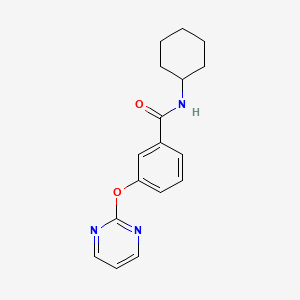
![4-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2902638.png)
![tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate](/img/structure/B2902639.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B2902640.png)
![5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2902642.png)
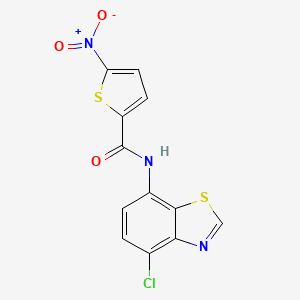
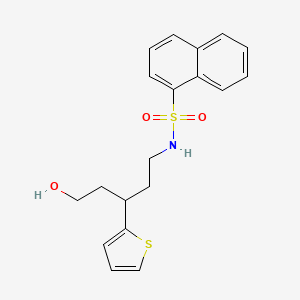
![3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2902647.png)
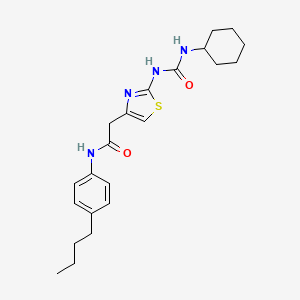

![Bicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2902651.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2902656.png)
